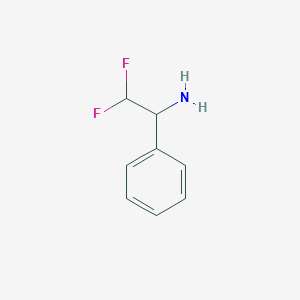
2,2-Difluoro-1-phenylethan-1-amine
Vue d'ensemble
Description
2,2-Difluoro-1-phenylethan-1-amine is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethylamine chain, which is further connected to a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with difluoromethylamine and fluoroacetone. This reaction requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve large-scale synthesis. The use of specialized equipment and reagents ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemical Synthesis
Building Block for Complex Molecules
2,2-Difluoro-1-phenylethan-1-amine serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the development of more complex molecules through various synthetic routes. For example, it is utilized in the synthesis of chiral β,β-difluoroamines via transaminase-catalyzed reactions. These reactions have shown high enantioselectivity and conversion rates under mild conditions, making them valuable in pharmaceutical applications .
Biological Research
Pharmaceutical Potential
Research indicates that this compound exhibits potential therapeutic effects. Studies have demonstrated its ability to interact with neurotransmitter receptors and enzymes, suggesting implications in treating neuropsychiatric disorders. The presence of fluorine enhances binding affinity, which is critical for drug design aimed at optimizing efficacy and minimizing side effects.
Case Study: Enzyme Interaction
A study explored the interactions of 2,2-Difluoro-1-phenylethan-1-one with various transaminases. The results showed that under optimized conditions, the compound could be converted into enantiopure β,β-difluoroamines with high yields. This highlights its utility in developing novel therapeutics that target specific biochemical pathways while maintaining stereochemical integrity .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymers. The compound's synthesis often involves advanced catalytic processes to ensure high yield and purity on a large scale .
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-2-phenylethanamine
- 2,2-Difluoro-1-phenylethan-1-amine hydrochloride
Comparison: Compared to its analogs, this compound exhibits unique properties due to the specific positioning of fluorine atoms. This positioning influences its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .
Propriétés
Numéro CAS |
773127-20-1 |
|---|---|
Formule moléculaire |
C8H9F2N |
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
2,2-difluoro-1-phenylethanamine |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2 |
Clé InChI |
DYKGDAUEEKXLNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(F)F)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













